molecular formula C7H3ClFNO4 B128571 4-Chloro-5-fluoro-2-nitrobenzoic acid CAS No. 129951-45-7

4-Chloro-5-fluoro-2-nitrobenzoic acid

Cat. No.: B128571
CAS No.: 129951-45-7
M. Wt: 219.55 g/mol
InChI Key: GGTQVIUWLUDQKR-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and nitro groups on the benzene ring. This compound is typically a solid at room temperature and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-5-fluoro-2-nitrobenzoic acid can be achieved through the nitration of 4-chloro-2-fluorobenzoic acidThe reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoro-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-5-fluoro-2-nitrobenzoic acid is used in scientific research for the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes. Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .

Comparison with Similar Compounds

Comparison: 4-Chloro-5-fluoro-2-nitrobenzoic acid is unique due to the specific positioning of the chlorine, fluorine, and nitro groups on the benzene ring. This unique arrangement influences its reactivity and the types of derivatives that can be synthesized from it. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in various chemical reactions .

Properties

IUPAC Name

4-chloro-5-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTQVIUWLUDQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129951-45-7
Record name 4-Chloro-5-fluoro-2-nitrobenzoic acid
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